molecular formula C20H16N4O3S B2515448 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1797159-28-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2515448
CAS RN: 1797159-28-4
M. Wt: 392.43
InChI Key: NNQRNUMPNCTUJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydrobenzo[b][1,4]dioxin, a pyrazole, and a benzo[d]thiazole . These structural components are often found in biologically active compounds, suggesting that this molecule may have potential applications in medicinal chemistry or related fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a rigid, planar molecule . The exact structure would need to be determined experimentally, such as through X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the benzo[d]thiazole could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Heterocyclic Compound Chemistry and Properties

Research on compounds similar to "N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide" highlights the variable chemistry and properties of heterocyclic compounds, particularly those incorporating benzothiazole and pyridine units. These compounds exhibit a range of spectroscopic, magnetic, biological, and electrochemical activities, underscoring their potential in various scientific applications. For instance, Boča et al. (2011) reviewed the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), revealing opportunities for future investigation into unknown analogues and their promising applications (Boča, Jameson, & Linert, 2011).

Synthetic Utilities in Heterocyclic Chemistry

The synthetic versatility of heterocyclic compounds similar to the one is evident in their use as key intermediates for developing novel therapeutic agents. Ibrahim (2011) discusses various synthetic methodologies for creating benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines, demonstrating the compound's role in advancing heterocyclic chemistry (Ibrahim, 2011).

Pharmacological Potential

The pharmacological significance of benzothiazole derivatives, which share a core structural similarity with the compound , is well-documented. Such derivatives have been studied for their antioxidant, anti-inflammatory, and anticancer properties. Research by Raut et al. (2020) on benzofused thiazole derivatives showcases the development of new molecules with potential as antioxidant and anti-inflammatory agents, highlighting the structural moiety's relevance in drug discovery (Raut et al., 2020).

Drug Design and Biological Activities

Further emphasizing the compound's importance, studies on benzothiazole scaffolds reveal a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Bhat and Belagali (2020) provide a comprehensive review of the synthesis, importance, and pharmacological activities of benzothiazole derivatives, illustrating the compound's utility in medicinal chemistry (Bhat & Belagali, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-20(13-5-6-16-19(7-13)28-12-21-16)23-14-8-22-24(9-14)10-15-11-26-17-3-1-2-4-18(17)27-15/h1-9,12,15H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQRNUMPNCTUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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